molecular formula C7H7BrF4N2 B2536826 1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole CAS No. 1125518-67-3

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole

Cat. No. B2536826
CAS RN: 1125518-67-3
M. Wt: 275.045
InChI Key: FJTGRQKTLDZQMZ-UHFFFAOYSA-N
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Description

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethyl-1H-pyrazole, also known as 2-Bromo-1,1,2,2-tetrafluoroethyl-3,5-dimethylpyrazole, is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis and in the preparation of various compounds. It is also used in the synthesis of other organic compounds and as a catalyst in a variety of reactions. This compound has been extensively studied and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • The compound has been used in the synthesis and characterization of various pyrazole derivatives. For instance, it has been involved in the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole under solid–liquid phase transfer catalysis conditions, with ultrasound application enhancing kinetic parameters (Wang, Brahmayya, & Hsieh, 2015).

Chemical Reactions and Oxidation Processes

  • This compound has also been used in the study of oxidation processes. A study using a similar pyrazole, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, showed high yield oxidation of amines and sulfides (Baumstark & Chrisope, 1981).

Complex Formation in Inorganic Chemistry

  • In inorganic chemistry, derivatives of this compound have been used to create complexes with metals like ruthenium and nickel. For example, complexes formed with ruthenium showed reactivity with thiourea and minimal cytotoxicity against HeLa cell lines (Omondi, Ojwach, Jaganyi, & Fatokun, 2018). Similarly, nickel complexes bearing pyrazolylpyridines were used in ethylene oligomerization reactions (Nyamato, Alam, Ojwach, & Akerman, 2016).

Photocleavage and Antibacterial Studies

  • This compound has been a precursor in synthesizing derivatives for antibacterial and DNA photocleavage studies. Specific derivatives displayed significant inhibitory potential against bacterial strains like Staphylococcus aureus and Escherichia coli, and showed DNA photocleavage activity (Sharma et al., 2020).

Application in Organic Chemistry

  • In organic chemistry, it has been utilized in the regioselective preparation of bis(fluoroalkyl)pyrazoles, serving as a CF2H transfer reagent and yielding highly substituted pyrazoles (Pazenok et al., 2013).

Proton Transfer Studies

  • Derivatives of this compound have been studied for their ability to undergo proton transfer reactions. For example, studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, which include bromo-substituted versions, revealed unique proton transfer behaviors in various states (Vetokhina et al., 2012).

Anticancer Research

  • Some derivatives of this compound have been synthesized and evaluated for their anticancer activity. The study showed promising results for potential applications in cancer treatment (Metwally, Abdelrazek, & Eldaly, 2016).

properties

IUPAC Name

1-(2-bromo-1,1,2,2-tetrafluoroethyl)-3,5-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF4N2/c1-4-3-5(2)14(13-4)7(11,12)6(8,9)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTGRQKTLDZQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C(F)(F)Br)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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